molecular formula C13H10BrClN2O2 B5559205 N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE

N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE

Cat. No.: B5559205
M. Wt: 341.59 g/mol
InChI Key: XSTHOCJPOPEHIN-UHFFFAOYSA-N
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Description

N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides It features a pyridyl group substituted with a bromine atom and a phenoxy group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the Pyridyl Intermediate: The starting material, 5-bromo-2-pyridine, is reacted with an appropriate reagent to introduce the amide functionality.

    Formation of the Phenoxy Intermediate: 4-chlorophenol is reacted with a suitable reagent to form the phenoxy intermediate.

    Coupling Reaction: The pyridyl and phenoxy intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-BROMO-2-PYRIDYL)-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure with a methoxy group instead of a chlorine atom.

    N~1~-(5-CHLORO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE: Similar structure with a chlorine atom instead of a bromine atom.

    N~1~-(5-BROMO-2-PYRIDYL)-2-(4-FLUOROPHENOXY)ACETAMIDE: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHOCJPOPEHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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